3-Ethyl-2,2-dimethyloctane
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Overview
Description
3-Ethyl-2,2-dimethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a long carbon chain with various alkyl groups attached. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,2-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced synthetic techniques such as hydroformylation followed by hydrogenation. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo free radical halogenation, resulting in the substitution of hydrogen atoms with halogen atoms.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Major Products
Halogenated Derivatives: Depending on the halogen used, products such as 3-ethyl-2,2-dimethyl-1-chlorooctane or 3-ethyl-2,2-dimethyl-1-bromooctane can be formed.
Combustion Products: Carbon dioxide (CO₂) and water (H₂O) are the primary products of combustion.
Scientific Research Applications
3-Ethyl-2,2-dimethyloctane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Medicine: Exploring its potential as a hydrocarbon scaffold for drug development.
Industry: Used as a reference standard in the analysis of complex hydrocarbon mixtures.
Mechanism of Action
As a hydrocarbon, 3-ethyl-2,2-dimethyloctane does not have a specific mechanism of action in biological systems. its interactions with enzymes and metabolic pathways can be studied to understand how branched alkanes are processed in living organisms. The compound’s molecular targets and pathways are primarily related to its metabolic breakdown and utilization as an energy source.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,3-dimethyloctane
- 4-Ethyl-2,2-dimethyloctane
- 5-Ethyl-2,2-dimethyloctane
- 6-Ethyl-2,2-dimethyloctane
Uniqueness
3-Ethyl-2,2-dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. The position of the ethyl and methyl groups affects its boiling point, density, and reactivity compared to other isomers. This uniqueness makes it a valuable compound for studying the effects of molecular structure on the properties of alkanes.
Properties
CAS No. |
62183-95-3 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,2-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-8-9-10-11(7-2)12(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
LIZQPVRBTUZZCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C(C)(C)C |
Origin of Product |
United States |
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